Tetrabromophthalic acid
Overview
Description
Tetrabromophthalic Acid is a chemical compound with the molecular formula C8H2Br4O4 . It is also known by other names such as 3,4,5,6-Tetrabromophthalic acid . It has an average mass of 481.715 Da and a monoisotopic mass of 477.668640 Da .
Synthesis Analysis
Tetrabromophthalic acid can be synthesized through a condensation polymerization reaction between a linseed oil fatty acid and glycerol, producing the monoglyceride as the ingredient source of the polyol used . This then reacts with phthalic anhydride, which is partially replaced with tetrabromophthalic anhydride (TBPA), as the ingredient source of the dibasic acid .
Molecular Structure Analysis
The molecular structure of Tetrabromophthalic Acid is represented by the formula C8H2Br4O4 . The average mass of the molecule is 481.715 Da and the monoisotopic mass is 477.668640 Da .
Chemical Reactions Analysis
Tetrabromophthalic acid is used in the synthesis of new modified reactive flame-retardant alkyd resins . These resins are produced by a condensation polymerization reaction between a linseed oil fatty acid and glycerol, with phthalic anhydride partially replaced with tetrabromophthalic anhydride .
Physical And Chemical Properties Analysis
Tetrabromophthalic Acid has a molecular formula of C8H2Br4O4 and an average mass of 481.715 Da . It is a white to pale yellow crystalline powder or solid with a faintly pungent odor .
Scientific Research Applications
Flame Retardancy in Polymers
Tetrabromophthalic acid: is widely used as a flame retardant due to its high bromine content. It is particularly effective in enhancing the fire resistance of polymers . When incorporated into the polymer matrix, it can significantly reduce the flammability of materials such as polyethylene, polypropylene, and epoxy resins. This application is critical in industries where fire safety is paramount, including electronics, automotive, and construction.
Epoxy Resin Curing
In the field of material science, Tetrabromophthalic acid serves as a curing agent for epoxy resins . The brominated compound facilitates the cross-linking process, resulting in a hardened, durable material with improved thermal stability. This is essential for creating robust coatings and composites used in various industrial applications.
Medical Research
The compound’s role in medical research is linked to its status as a brominated flame retardant. Studies have investigated its potential effects on human health, particularly concerning its endocrine-disrupting properties . Understanding the toxicological profile of Tetrabromophthalic acid is crucial for assessing risks associated with exposure in consumer products.
Environmental Science
Tetrabromophthalic acid: is also a subject of environmental research due to its persistence and potential bioaccumulation . Researchers study its environmental fate, transport mechanisms, and degradation pathways to mitigate its impact on ecosystems and develop more eco-friendly flame retardants.
Chemical Engineering
In chemical engineering, Tetrabromophthalic acid is utilized for its reactive properties in synthesizing high-performance polymers . Its ability to react with other monomers to form polymeric structures makes it valuable for designing new materials with specific characteristics, such as enhanced fire resistance or mechanical strength.
Industrial Processes
Tetrabromophthalic acid: plays a significant role in industrial processes, particularly in the production of flame-retardant materials . It is used in the manufacture of unsaturated polyester resins and polyurethanes, contributing to safer consumer products by reducing their ignition and flammability characteristics.
Mechanism of Action
Target of Action
Tetrabromophthalic acid, like other brominated flame retardants (BFRs), is primarily targeted at reducing the flammability of various consumer products . It is predominantly found in different environments through industrial processes and in human samples .
Mode of Action
It is known that brominated flame retardants, including tetrabromophthalic acid, interfere with combustion during a particular stage of the process . They act chemically and/or physically in the solid, liquid, or gas phase .
Biochemical Pathways
It is known that brominated flame retardants can have a wide range of effects on biochemical processes, depending on their nature .
Pharmacokinetics
It is known that brominated flame retardants can be found in various environments and in human samples, suggesting that they can be absorbed and distributed within the body .
Result of Action
It is known that brominated flame retardants can have a wide range of effects on living organisms, depending on their nature .
Action Environment
The action, efficacy, and stability of Tetrabromophthalic acid can be influenced by various environmental factors. For example, the presence of other chemicals, temperature, and pH can all affect the action of brominated flame retardants .
Safety and Hazards
Tetrabromophthalic Acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
3,4,5,6-tetrabromophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRDTMSOGDWMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt) | |
Record name | Tetrabromophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8043781 | |
Record name | Tetrabromophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromophthalic acid | |
CAS RN |
13810-83-8 | |
Record name | Tetrabromophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13810-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabromophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013810838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabromophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABROMOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IHX0537R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Tetrabromophthalic Acid (TBPA) discussed in the provided research?
A1: The primary application of TBPA explored in these research papers is as a flame retardant for various materials, particularly wool and plastic materials. [, , , , ]
Q2: How does TBPA contribute to flame retardancy?
A2: While the exact mechanism is not fully detailed in these papers, TBPA, like many halogenated organic compounds, likely acts in the gas phase by interfering with the radical chain reactions involved in combustion. [] Additionally, the formation of intumescent char upon heating, observed in TBPA-treated wool, further enhances flame retardancy by creating a protective barrier. []
Q3: Are there any drawbacks to using TBPA as a flame retardant?
A3: Yes, research highlights a few drawbacks. Firstly, TBPA treatment on wool, while effective in reducing after-flaming time, suffers from poor wash fastness. [] Secondly, it leads to excessive smoke emission compared to some metal complex treatments. []
Q4: Can the wash fastness of TBPA treatment on wool be improved?
A4: Research indicates that co-applying TBPA with a fluorozirconate/citric acid system, in the presence of polyvinylidene chloride (PVDC) copolymer, can significantly enhance the wash fastness of the flame retardant finish on wool. []
Q5: Is TBPA used alone or in combination with other compounds for flame retardancy?
A5: TBPA can be used independently or combined with other flame retardants. Studies show synergistic effects when TBPA is used with specific metal complexes, resulting in improved limiting oxygen index and wash fastness in treated wool. []
Q6: Beyond its flame-retardant properties, what other applications of TBPA are mentioned in the research?
A6: One study investigates the biodegradability of TBPA alongside other aromatic compounds in landfill simulation reactors, indicating its potential presence and persistence in the environment. []
Q7: Are there any safety concerns associated with TBPA?
A7: While one study declares the non-mutagenicity of TBPA and its anhydride form, [] information on its broader toxicity profile, environmental impact, and potential long-term effects requires further investigation. []
Q8: How is the molecular structure of TBPA described?
A8: While specific spectroscopic data is not provided in the research excerpts, TBPA's structure is derived from phthalic acid with four bromine atoms replacing hydrogens on the aromatic ring. [] This halogenation significantly contributes to its flame-retardant properties.
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